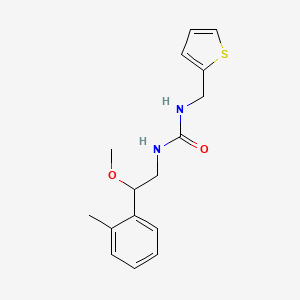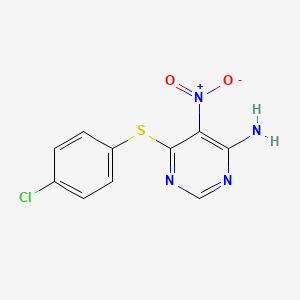
6-(4-Chlorophenyl)sulfanyl-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Chlorophenyl)sulfanyl-5-nitropyrimidin-4-amine, also known as CPNPA, is a chemical compound with potential applications in scientific research. CPNPA is a member of the nitroaryl pyrimidine family of compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Nitrogen-Containing Derivatives : Nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine, related to 6-(4-Chlorophenyl)sulfanyl-5-nitropyrimidin-4-amine, have been synthesized through reactions involving chloro and hydrazino substitutions. These reactions, confirmed by IR spectroscopy and mass spectrometry, contribute to the chemical understanding and potential applications of such compounds in various scientific fields (Sedova, Shkurko, & Nekhoroshev, 2002).
Crystal Structure and Cytotoxic Activity : Studies on 4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate have shown interesting insights into their crystal structure and potential cytotoxic activities. These studies provide a basis for understanding the biological and pharmacological properties of compounds structurally related to this compound, offering avenues for future research and applications in medicinal chemistry (Stolarczyk et al., 2018).
Transparent Polyimides with High Refractive Index : Research on transparent polyimides derived from thiophenyl-substituted benzidines, including compounds related to this compound, has led to the development of materials with high refractive indices and small birefringence. These materials exhibit good thermomechanical stabilities, highlighting their potential for advanced optical and electronic applications (Tapaswi et al., 2015).
properties
IUPAC Name |
6-(4-chlorophenyl)sulfanyl-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O2S/c11-6-1-3-7(4-2-6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDHBYQKLOEZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=NC(=C2[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

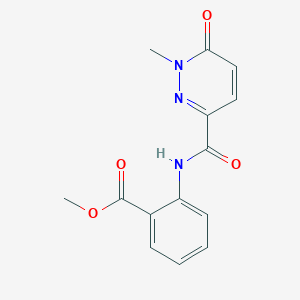
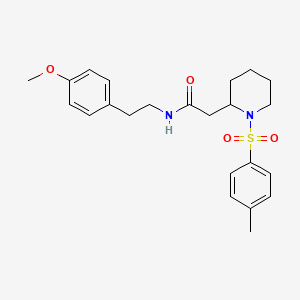


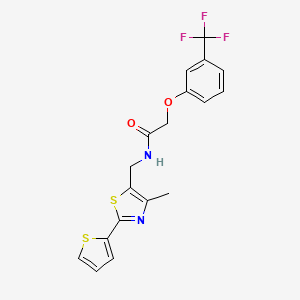
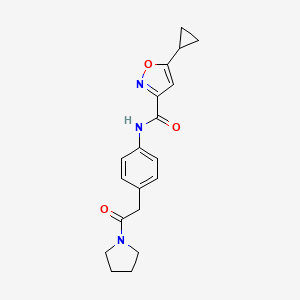
![N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2985054.png)
![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)
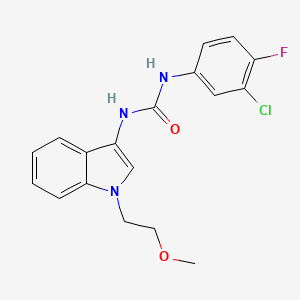
![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)
![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2985061.png)
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)

